4-Methoxy-4-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

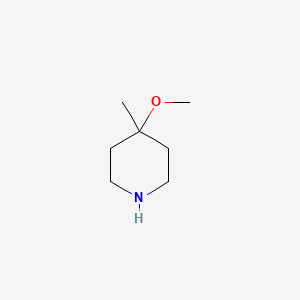

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVNKCKANZAOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606316 | |

| Record name | 4-Methoxy-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-72-7 | |

| Record name | 4-Methoxy-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Methoxy-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a robust and detailed methodology for the synthesis of 4-Methoxy-4-methylpiperidine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this guide proposes a reliable two-step synthetic pathway commencing with the commercially available N-Boc-4-piperidone. The synthesis involves a Grignard reaction to introduce the C4-methyl group and form a tertiary alcohol, followed by an O-methylation under Williamson ether synthesis conditions. This guide provides comprehensive experimental protocols, tabulated data for reaction parameters, and predictive characterization data based on analogous structures. All logical workflows and synthetic pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a substituted piperidine derivative with potential applications as a scaffold or intermediate in the synthesis of novel therapeutic agents. The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals, owing to its ability to confer desirable pharmacokinetic properties. The specific substitution pattern of a methoxy and a methyl group at the C4 position creates a unique stereoelectronic environment that can be exploited in the design of compounds with targeted biological activities. This guide provides a comprehensive approach to its synthesis and characterization to facilitate its use in research and development.

Synthetic Pathway Overview

The proposed synthesis of this compound proceeds through a two-step sequence, beginning with the protection of the piperidine nitrogen to ensure regioselective functionalization at the C4 position.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This procedure details the addition of a methyl group to the C4 position of N-Boc-4-piperidone via a Grignard reaction to yield the key tertiary alcohol intermediate.[1][2]

Reaction Scheme:

Caption: Grignard reaction for the synthesis of the alcohol intermediate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-Boc-4-piperidone | 199.25 | 5.0 g | 25.1 |

| Methylmagnesium bromide (3.0 M in ether) | 10.0 mL | 30.0 | |

| Anhydrous tetrahydrofuran (THF) | 100 mL | - | |

| Saturated aqueous ammonium chloride (NH4Cl) | 50 mL | - | |

| Ethyl acetate (EtOAc) | 150 mL | - | |

| Brine | 50 mL | - | |

| Anhydrous sodium sulfate (Na2SO4) | As needed | - |

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

N-Boc-4-piperidone (5.0 g, 25.1 mmol) is dissolved in anhydrous THF (75 mL) and transferred to the reaction flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Methylmagnesium bromide solution (3.0 M in ether, 10.0 mL, 30.0 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification by flash column chromatography (silica gel, gradient elution with 20-40% ethyl acetate in hexanes) yields tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.

Expected Yield: ~95%

Characterization of Intermediate:

-

¹H NMR (400 MHz, CDCl₃) δ: 3.71 (m, 2H), 3.22 (m, 2H), 1.55-1.50 (m, 4H), 1.46 (s, 9H), 1.27 (s, 3H).[2]

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate

This step involves the O-methylation of the tertiary alcohol using a Williamson ether synthesis approach.

Reaction Scheme:

Caption: O-methylation via Williamson ether synthesis.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | 215.29 | 4.0 g | 18.6 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.82 g | 20.5 |

| Anhydrous tetrahydrofuran (THF) | 80 mL | - | |

| Methyl iodide (CH₃I) | 141.94 | 1.4 mL | 22.3 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 50 mL | - | |

| Diethyl ether | 100 mL | - | |

| Brine | 50 mL | - | |

| Anhydrous magnesium sulfate (MgSO₄) | As needed | - |

Procedure:

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, then flame-dried and cooled under a nitrogen atmosphere.

-

Sodium hydride (0.82 g, 20.5 mmol) is added to the flask, and the mineral oil is removed by washing with anhydrous hexanes (3 x 10 mL) under nitrogen, followed by careful decantation.

-

Anhydrous THF (40 mL) is added to the washed sodium hydride.

-

A solution of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (4.0 g, 18.6 mmol) in anhydrous THF (40 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases.

-

The mixture is cooled back to 0 °C, and methyl iodide (1.4 mL, 22.3 mmol) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the dropwise addition of water (10 mL) at 0 °C.

-

The mixture is diluted with diethyl ether (100 mL) and washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, gradient elution with 10-20% ethyl acetate in hexanes) to give tert-butyl this compound-1-carboxylate.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions.

Reaction Scheme:

Caption: Boc deprotection to yield the final product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl this compound-1-carboxylate | 229.32 | 3.0 g | 13.1 |

| 4 M HCl in 1,4-Dioxane | 20 mL | 80.0 | |

| Diethyl ether | 100 mL | - | |

| 2 M Sodium hydroxide (NaOH) | As needed | - | |

| Dichloromethane (DCM) | 150 mL | - | |

| Anhydrous sodium sulfate (Na₂SO₄) | As needed | - |

Procedure:

-

tert-Butyl this compound-1-carboxylate (3.0 g, 13.1 mmol) is dissolved in 1,4-dioxane (20 mL) in a round-bottom flask.

-

4 M HCl in 1,4-dioxane (20 mL, 80.0 mmol) is added, and the mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water (50 mL) and washed with diethyl ether (2 x 50 mL) to remove any non-basic impurities.

-

The aqueous layer is cooled to 0 °C and the pH is adjusted to >12 by the slow addition of 2 M NaOH.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Characterization Data (Predicted)

As of the date of this guide, experimental characterization data for this compound is not widely available. The following data is predicted based on the analysis of structurally similar compounds.

Table of Predicted Spectroscopic Data:

| Data Type | Predicted Values |

| ¹H NMR (CDCl₃) | δ 3.18 (s, 3H, -OCH₃), 2.95-2.85 (m, 2H, piperidine H2/H6 eq), 2.70-2.60 (m, 2H, piperidine H2/H6 ax), 1.70-1.60 (m, 2H, piperidine H3/H5 eq), 1.55-1.45 (m, 2H, piperidine H3/H5 ax), 1.20 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 74.0 (C4), 50.0 (-OCH₃), 46.0 (C2/C6), 35.0 (C3/C5), 25.0 (-CH₃) |

| Mass Spec. (ESI+) | m/z 130.12 (M+H)⁺ |

| IR (neat) | 3350-3250 (N-H stretch), 2950-2800 (C-H stretch), 1100 (C-O stretch) cm⁻¹ |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

-

Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

-

Methyl iodide is a carcinogen and should be handled with appropriate caution.

-

Acidic and basic solutions should be handled with care to avoid chemical burns.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The inclusion of predictive characterization data serves as a useful reference for the analysis of the final product.

References

An In-depth Technical Guide to 4-Methoxy-4-methylpiperidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Methoxy-4-methylpiperidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for the free base form of this compound, this guide also includes information on its more commonly documented hydrochloride salt, alongside data for structurally related compounds to provide a comparative context.

Chemical Structure and Identification

This compound is a derivative of piperidine, featuring a methoxy and a methyl group both substituted at the fourth position of the piperidine ring. This substitution pattern creates a tertiary ether at a quaternary carbon center.

Systematic Name: this compound IUPAC Name: this compound[1]

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information for the compound and its hydrochloride salt, as well as for the related compound 4-methylpiperidine to offer a point of reference.

| Property | This compound | This compound HCl | 4-Methylpiperidine |

| Molecular Formula | C₇H₁₅NO[2] | C₇H₁₅NO·HCl[3] | C₆H₁₃N[4] |

| Molecular Weight | 129.20 g/mol [2] | 165.66 g/mol [3] | 99.18 g/mol [4] |

| CAS Number | 3970-72-7[2] | 3970-73-8[3] | 626-58-4[4] |

| Physical Form | - | Solid[3] | Liquid[4] |

| Melting Point | - | - | 4-5 °C[5] |

| Boiling Point | - | - | 124 °C[5] |

| Density | - | - | 0.84 g/mL (lit.)[4] |

| Solubility | - | - | Miscible in water[6] |

| Predicted XlogP | 0.4[7] | - | 1.1[8] |

Experimental Protocols

Potential Synthetic Routes

The synthesis of 4-substituted piperidines often involves the modification of a pre-formed piperidine ring. A plausible, though unconfirmed, synthetic pathway for this compound could start from 4-methylpiperidin-4-ol.

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

-

Starting Material: 4-methylpiperidin-4-ol.

-

Deprotonation: The hydroxyl group of the starting material would be deprotonated using a suitable base (e.g., sodium hydride) in an aprotic solvent to form the corresponding alkoxide.

-

Methylation: The resulting alkoxide would then be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methoxy group.

-

Work-up and Purification: The reaction mixture would require an aqueous work-up to remove inorganic byproducts, followed by extraction with an organic solvent. The crude product would then be purified, likely via distillation or column chromatography.

It is important to note that this is a hypothetical protocol and would require experimental validation and optimization.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the piperidine ring protons, the methyl group, and the methoxy group. The ¹³C NMR would show distinct signals for each carbon atom in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present, such as the C-O-C ether linkage and the N-H bond of the secondary amine.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, the piperidine scaffold is a common motif in many biologically active compounds, particularly those targeting the central nervous system. Therefore, it is plausible that this compound could be investigated for its potential pharmacological properties.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. This guide has summarized the currently available information regarding its chemical properties and structure. A significant lack of experimental data highlights the need for further research to fully characterize this compound. The synthesis and biological evaluation of this compound could unveil novel pharmacological activities and provide a new scaffold for the design of future therapeutic agents. Researchers are encouraged to pursue the synthesis and characterization of this and related compounds to expand the available knowledge base.

References

- 1. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3970-72-7 | 4-Methoxy-4-Methyl-piperidine | Chiralblock [chiralblock.com]

- 3. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter PMID: 25801932 | MCE [medchemexpress.cn]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4-Methylpiperidine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. PubChemLite - this compound hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 8. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Methoxy-4-methylpiperidine: A Technical Guide

Disclaimer: This document provides a technical overview of the spectroscopic analysis of 4-Methoxy-4-methylpiperidine. It is important to note that specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound could not be located in publicly available scientific literature. The mass spectrometry data presented herein is based on computational predictions. The experimental protocols described are general procedures applicable to the analysis of small organic molecules and serve as a guide for researchers.

Introduction

This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and understanding the structural and electronic properties of its derivatives is crucial for the design of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and characterization of such molecules. This guide provides an overview of the expected spectroscopic data and the methodologies used to acquire it.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of the molecular weight and elemental composition of a compound. The predicted mass spectrometry data for this compound hydrochloride (C₇H₁₅NO·HCl) is summarized below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 130.1226 |

| [M+Na]⁺ | 152.1046 |

| [M+K]⁺ | 168.0785 |

| [M+NH₄]⁺ | 147.1492 |

| [M-H]⁻ | 128.1081 |

| [M+HCOO]⁻ | 174.1136 |

| [M+CH₃COO]⁻ | 188.1292 |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

Objective: To identify the number of unique proton environments and their connectivity.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte signals.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.[3]

-

Data Acquisition: A standard ¹H NMR pulse sequence is used. Key parameters to set include the number of scans (ns), the relaxation delay (d1), and the spectral width (sw). For a routine spectrum, 8 to 16 scans are typically sufficient.[3][4]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).[5]

Objective: To determine the number of unique carbon environments in the molecule.

Procedure:

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.[6]

-

Instrument Setup: The setup is similar to that for ¹H NMR, with the spectrometer being tuned to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay are often necessary to obtain a good signal-to-noise ratio.[7]

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure:

-

Sample Preparation (for liquids):

-

Neat Sample: A drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[9]

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal. This is a common and convenient method that requires minimal sample preparation.[10]

-

-

Data Acquisition: A background spectrum of the empty spectrometer (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the absorbance or transmittance of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[11]

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Procedure:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.[12]

-

Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[13]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

References

- 1. PubChemLite - this compound hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. rsc.org [rsc.org]

- 6. sc.edu [sc.edu]

- 7. epfl.ch [epfl.ch]

- 8. rsc.org [rsc.org]

- 9. webassign.net [webassign.net]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. documents.thermofisher.com [documents.thermofisher.com]

CAS number and molecular formula for 4-Methoxy-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-4-methylpiperidine, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features make it a valuable building block for the synthesis of complex bioactive molecules and novel therapeutic agents. This document details its chemical properties, potential synthetic routes, applications, and relevant experimental protocols, offering a critical resource for professionals in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a substituted piperidine derivative. The core data for this compound and its commonly available hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [] |

| CAS Number | 3970-72-7 | [][2] |

| Molecular Formula | C7H15NO | [][2][3] |

| Molecular Weight | 129.20 g/mol | [][2][4] |

| Boiling Point | 158.52 °C at 760 mmHg | [] |

| Density | 0.922 g/cm³ | [] |

| InChI Key | NHVNKCKANZAOOC-UHFFFAOYSA-N | [][3] |

| SMILES | CC1(CCNCC1)OC | [][3] |

| Purity (Typical) | ≥95% | [] |

| CAS Number (HCl Salt) | 3970-73-8 | |

| Molecular Formula (HCl Salt) | C7H16ClNO | |

| Molecular Weight (HCl Salt) | 165.66 g/mol |

Synthesis and Logical Workflow

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, a plausible synthetic pathway can be inferred from standard organic chemistry principles and published syntheses of analogous piperidine structures.[5] A common approach involves the modification of a pre-formed piperidine ring. The following diagram illustrates a logical workflow for a potential synthesis.

Caption: Logical workflow for a plausible synthesis of this compound.

Applications in Research and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[6] Derivatives of methoxy- and methyl-piperidines serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.

-

CNS-Targeting Agents: The piperidine moiety is a key component of many pharmaceuticals, including analgesics and antidepressants. The substitution pattern on the ring, such as the methoxy and methyl groups in this compound, allows for fine-tuning of properties like receptor affinity, selectivity, solubility, and bioavailability.[6][7]

-

Sigma-1 (σ1) Receptor Ligands: Phenoxyalkylpiperidine derivatives have been developed as high-affinity ligands for the σ1 receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.[8] The this compound structure can serve as a foundational scaffold for developing novel σ1 modulators for neuroscience research.[8]

-

Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, substituted piperidines are used in the synthesis of advanced agrochemicals, such as pesticides and herbicides, and other specialty chemicals where specific biological activities are required.[9]

The diagram below illustrates the central role of piperidine-based ligands in the context of σ1 receptor signaling, a key area of application in drug development.

Caption: Role of piperidine-derived ligands in modulating Sigma-1 receptor signaling.

Detailed Experimental Protocol: Fmoc Deprotection in Peptide Synthesis

While this compound itself is primarily a building block, the closely related compound 4-methylpiperidine is an effective and increasingly utilized reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS).[10][11] It serves as a viable, non-controlled substitute for piperidine. The following protocol details its use.[10][12]

Objective: To remove the N-terminal Fmoc protecting group from a resin-bound peptide during SPPS.

Materials:

-

Fmoc-protected peptide bound to a solid support (e.g., Rink Amide resin).

-

4-Methylpiperidine solution: 20% (v/v) in N,N-Dimethylformamide (DMF).

-

DMF (peptide synthesis grade).

-

Isopropyl alcohol (IPA).

-

Dichloromethane (DCM).

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Fmoc Deprotection (First Treatment):

-

Add the 20% 4-methylpiperidine/DMF solution to the resin, ensuring all resin is covered.

-

Agitate the mixture at room temperature for 10 minutes.

-

Drain the solution. The drained solution contains the dibenzofulvene-4-methylpiperidine adduct and can be monitored spectrophotometrically at ~302 nm to quantify the Fmoc release.

-

-

Fmoc Deprotection (Second Treatment):

-

Add a fresh aliquot of the 20% 4-methylpiperidine/DMF solution.

-

Agitate for another 10 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution.

-

-

Resin Washing:

-

Wash the resin thoroughly to remove residual 4-methylpiperidine and the dibenzofulvene adduct.

-

Perform a series of washes: DMF (5 times), IPA (3 times), and DCM (3 times).

-

Follow with another series of DMF washes (3-5 times) to prepare the resin for the next amino acid coupling step.

-

-

Confirmation (Optional): A Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating successful Fmoc deprotection.

The workflow for this crucial step in SPPS is visualized below.

Caption: Experimental workflow for Fmoc deprotection using 4-methylpiperidine in SPPS.

References

- 2. 3970-72-7 | 4-Methoxy-4-Methyl-piperidine | Chiralblock [chiralblock.com]

- 3. PubChemLite - this compound hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. prepchem.com [prepchem.com]

- 6. 67259-62-5(4-(4-Methoxyphenyl)piperidine) | Kuujia.com [kuujia.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. nbinno.com [nbinno.com]

- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

- 12. luxembourg-bio.com [luxembourg-bio.com]

4-Methoxy-4-methylpiperidine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-4-methylpiperidine, a key building block in the synthesis of various pharmaceutical agents. Understanding these fundamental physicochemical properties is critical for its effective application in drug discovery, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). While specific experimental data for this compound is not extensively available in public literature, this guide offers detailed experimental protocols for determining these properties and presents illustrative data from structurally similar compounds.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. The following sections outline the expected solubility of this compound based on its structure and provide a detailed protocol for its experimental determination.

Predicted Solubility

Based on its chemical structure, which includes a polar ether group and a basic piperidine nitrogen, this compound is anticipated to be soluble in a range of organic solvents. The piperidine moiety suggests some degree of water solubility, which would be significantly influenced by the pH of the aqueous medium. As a basic compound, its solubility in acidic aqueous solutions is expected to be higher due to the formation of a more soluble salt.

Illustrative Solubility Data

Due to the absence of specific public data for this compound, the following table provides solubility data for the structurally related compound, 4-Hydroxypiperidine hydrochloride, to serve as an example of how such data would be presented.[1] It is important to note that these values are for illustrative purposes only and experimental determination for this compound is required for accurate assessment.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | 25 | Shake-Flask |

Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Predicted Stability

The this compound molecule contains a tertiary amine and an ether linkage. The piperidine ring is generally stable; however, the tertiary amine can be susceptible to oxidation. The ether linkage may be susceptible to cleavage under strong acidic conditions.

Illustrative Stability Data

The following table provides a template for summarizing the results of a forced degradation study. Due to the lack of specific data for this compound, this table is for illustrative purposes. A researcher would populate this with their experimental findings.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 N HCl | 24 | 60 | Data to be determined | Data to be determined |

| Basic Hydrolysis | 0.1 N NaOH | 24 | 60 | Data to be determined | Data to be determined |

| Oxidative | 3% H₂O₂ | 24 | 25 | Data to be determined | Data to be determined |

| Photolytic | ICH Q1B | - | 25 | Data to be determined | Data to be determined |

| Thermal | Dry Heat | 48 | 80 | Data to be determined | Data to be determined |

Experimental Protocol: Forced Degradation Study

This protocol outlines the typical conditions for conducting a forced degradation study.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (Acetonitrile, Water, Methanol)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N HCl.

-

Heat the mixture at 60°C for a specified time (e.g., 24 hours).

-

Cool the solution, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Heat the mixture at 60°C for a specified time (e.g., 24 hours).

-

Cool the solution, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be stored in the dark under the same conditions.

-

Analyze the exposed sample by HPLC.

-

-

Thermal Degradation:

-

Keep a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 48 hours).

-

After exposure, dissolve the sample in a suitable solvent and analyze by HPLC.

-

-

HPLC Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

The method should be capable of separating the parent compound from all degradation products.

-

A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradants.

-

Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathways

Based on the chemical structure of this compound and general degradation pathways of similar compounds, the following hypothetical degradation routes can be proposed.[2][3] Experimental verification is necessary to confirm these pathways.

Caption: Hypothetical Degradation Pathways.

Conclusion

References

- 1. 4-羟基哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Potential pharmacological activity of 4-Methoxy-4-methylpiperidine

An in-depth analysis of 4-Methoxy-4-methylpiperidine reveals its primary role as a versatile chemical scaffold rather than a standalone pharmacologically active agent. Its rigid piperidine ring and strategically placed functional groups make it a valuable starting point for the synthesis of novel compounds with significant therapeutic potential. This technical guide explores the pharmacological activity of compounds derived from this scaffold, with a particular focus on their modulation of the opioid receptor system, a common target for piperidine-based structures.

Pharmacological Profile of a Representative Derivative

For the purpose of this guide, we will focus on a representative derivative where the this compound core has been elaborated to create a potent mu-opioid receptor (MOR) agonist. Such compounds are of significant interest in the development of novel analgesics.

Binding Affinity and Functional Potency

The primary mechanism of action for these derivatives is their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding affinity (Ki) and functional potency (EC50) are critical parameters for characterizing their activity.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type |

| Representative Derivative 1 | Mu-Opioid (MOR) | 1.2 | 5.8 | [³H]DAMGO Competition |

| Delta-Opioid (DOR) | 150 | 210 | GTPγS Binding | |

| Kappa-Opioid (KOR) | 280 | 450 | GTPγS Binding |

Table 1: Quantitative Pharmacological Data. This table summarizes the in vitro binding and functional data for a representative compound derived from the this compound scaffold, showing high affinity and potency for the mu-opioid receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are standard protocols for the key assays used to characterize opioid receptor modulators.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human mu-opioid receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Cell membranes (20 µg protein) are incubated with the radioligand [³H]DAMGO (1-2 nM) and varying concentrations of the test compound.

-

Equilibrium: The mixture is incubated at 25°C for 60 minutes to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (Whatman GF/B).

-

Washing: Filters are washed three times with ice-cold assay buffer.

-

Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins following receptor agonism, providing a measure of the compound's potency (EC50) and efficacy.

Protocol:

-

Membrane Preparation: As described for the binding assay.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Incubation: Membranes (10 µg protein) are incubated with 0.1 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of the test compound.

-

Reaction: The reaction is carried out at 30°C for 60 minutes.

-

Termination & Separation: The reaction is terminated by rapid filtration, as described above.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by liquid scintillation counting.

-

Data Analysis: EC50 values and maximal stimulation (Emax) are determined from concentration-response curves using non-linear regression.

Signaling Pathways and Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: Mu-Opioid Receptor (MOR) signaling pathway upon agonist binding.

Caption: A typical drug discovery workflow for novel opioid modulators.

In Silico Modeling of 4-Methoxy-4-methylpiperidine Interactions: A Technical Guide

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-methoxy-4-methylpiperidine, a synthetic organic compound with potential applications in drug discovery. Due to the limited availability of direct experimental data on this specific molecule, this document outlines a prospective study, leveraging established computational methodologies to predict its interactions with a plausible biological target. The protocols and analyses presented herein are based on workflows successfully applied to structurally similar piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery. We will present a hypothetical study of this compound as an antagonist for the Dopamine D2 Receptor (DRD2), a common target for piperidine-containing molecules.

Introduction

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems. The specific substitutions on the piperidine ring significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound is a small molecule with potential for neurological applications. In silico modeling offers a cost-effective and time-efficient approach to explore its potential interactions with biological targets, predict its binding affinity, and evaluate its drug-likeness.

This guide details a hypothetical in silico investigation of this compound's interaction with the Dopamine D2 Receptor (DRD2), a G-protein coupled receptor implicated in various neurological and psychiatric disorders. The methodologies covered include molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Data Presentation: Predicted Interaction Metrics

The following tables summarize hypothetical quantitative data for the interaction of this compound with the human Dopamine D2 Receptor. These values are representative of what might be obtained from the in silico experiments detailed in this guide and are based on reported data for similar compounds.

Table 1: Molecular Docking Results for this compound with DRD2

| Ligand | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |

| This compound | -8.5 | 150 | ASP114, SER193, PHE389, TRP386 |

| Risperidone (Control) | -10.2 | 15 | ASP114, SER193, PHE389, TRP386 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 129.20 | < 500 |

| LogP | 1.8 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Blood-Brain Barrier Permeability | High | High |

| hERG Inhibition | Low risk | Low risk |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the human Dopamine D2 Receptor (DRD2) from the Protein Data Bank (PDB ID: 6CM4).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

-

Define the binding site by creating a grid box centered on the active site residues (e.g., ASP114, SER193). The grid box dimensions should be sufficient to accommodate the ligand (e.g., 60 x 60 x 60 Å).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like MarvinSketch or from PubChem.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds of the ligand using AutoDock Tools.

-

-

Docking Simulation:

-

Perform the docking using AutoDock Vina.

-

The Lamarckian Genetic Algorithm is typically used to search for the best ligand conformation.

-

Generate a set number of binding poses (e.g., 10) and rank them based on their docking scores.

-

-

Analysis of Results:

-

Analyze the top-ranked docking pose to identify key interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of DRD2.

-

Visualize the interactions using software such as PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

System Preparation:

-

Use the best-docked pose of the this compound-DRD2 complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Parameterize the ligand using a force field like GAFF (General Amber Force Field).

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (310 K) under the NVT ensemble.

-

Equilibrate the system under the NPT ensemble to ensure stable pressure and density.

-

Run the production MD simulation for a duration of 100 ns.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability.

-

Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.

-

ADMET Prediction

ADMET prediction helps to evaluate the drug-likeness and potential pharmacokinetic properties of a compound.

-

Methodology:

-

Use online tools or software packages such as SwissADME, PreADMET, or Discovery Studio's ADMET prediction modules.

-

Input the SMILES string or the 3D structure of this compound.

-

The software will calculate various physicochemical and pharmacokinetic properties based on established models and algorithms.

-

-

Properties Analyzed:

-

Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

-

Distribution: Blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of hERG inhibition, Ames mutagenicity, and other potential toxicities.

-

Mandatory Visualizations

In Silico Experimental Workflow

Caption: Workflow for the in silico analysis of this compound.

Hypothetical Signaling Pathway of DRD2 Antagonism

The Dawn of Piperidine Chemistry: An In-depth Technical Guide to its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey into the vast world of piperidine and its derivatives, a cornerstone of modern medicinal chemistry, began in the mid-19th century.[1][2] This guide delves into the foundational research that first identified the piperidine scaffold and led to the landmark synthesis of its first naturally occurring derivative, coniine. We will explore the original experimental protocols, present the quantitative data available from these pioneering studies, and visualize the logical workflows and early mechanistic understandings that paved the way for the development of a multitude of piperidine-based pharmaceuticals.[2]

The Discovery and Isolation of Piperidine

The story of piperidine begins with the pungent alkaloid from black pepper, piperine. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of a new basic substance by reacting piperine with nitric acid.[3] Two years later, the French chemist Auguste Cahours independently accomplished the same feat and named the new compound "piperidine."[3]

Experimental Protocol: Isolation of Piperidine from Piperine (Anderson, 1850 & Cahours, 1852)

A general representation of the hydrolysis reaction is as follows:

Piperine + H₂O (in the presence of acid or base) → Piperidine + Piperic Acid

Detailed Protocol for Alkaline Hydrolysis (A common 19th-century method for alkaloid degradation):

A more reproducible method from that era for obtaining piperidine from piperine involves alkaline hydrolysis.

-

Initial Digestion: Powdered black pepper is first treated with milk of lime (a suspension of calcium hydroxide in water) and heated. This process breaks down the complex matrix of the pepper and liberates the piperine.

-

Extraction: The dried mixture is then extracted with a suitable solvent, such as ether, to dissolve the piperine.

-

Hydrolysis: The extracted piperine is then subjected to hydrolysis by heating with an alcoholic solution of a strong base, such as potassium hydroxide. This cleaves the amide linkage.

-

Isolation of Piperidine: The reaction mixture is then distilled. Piperidine, being a volatile base, is collected in the distillate.

-

Purification: The collected piperidine is then purified by fractional distillation.

Quantitative Data: Physical Properties of Piperidine

Early researchers characterized newly discovered compounds by their physical properties. The following table summarizes the key physical data for piperidine as determined in early studies.

| Property | Value |

| Molecular Formula | C₅H₁₁N |

| Molar Mass | 85.15 g/mol |

| Appearance | Colorless liquid |

| Odor | Pepper-like, ammoniacal |

| Boiling Point | 106 °C |

| Melting Point | -9 °C |

| Density | 0.862 g/mL |

| Solubility in Water | Miscible |

Experimental Workflow: Isolation of Piperidine

The logical steps for the isolation of piperidine from piperine can be visualized as follows:

The First Total Synthesis of a Piperidine Alkaloid: (±)-Coniine

A major milestone in organic chemistry and the history of piperidine derivatives was the first total synthesis of the toxic alkaloid coniine, isolated from poison hemlock (Conium maculatum), by Albert Ladenburg in 1886.[1][5] This achievement was significant as it was the first time a naturally occurring alkaloid had been synthesized in the laboratory, confirming its proposed structure.[6]

Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine (1886)

Ladenburg's synthesis was a multi-step process starting from pyridine.

-

N-Methylation of Pyridine: Pyridine was heated with methyl iodide to produce N-methylpyridinium iodide.

-

Thermal Rearrangement: The N-methylpyridinium iodide was then heated in a sealed tube at a high temperature (around 250-300°C), causing it to rearrange to 2-methylpyridine (α-picoline).[5]

-

Condensation: 2-Methylpyridine was condensed with acetaldehyde (Ladenburg used its trimer, paraldehyde) in the presence of a dehydrating agent like anhydrous zinc chloride. This Knoevenagel-type condensation yielded 2-propenylpyridine.[7]

-

Reduction: The 2-propenylpyridine was then reduced to racemic (±)-coniine using sodium in ethanol.[7]

-

Resolution: The racemic mixture was resolved by fractional crystallization using (+)-tartaric acid. The diastereomeric salt of (+)-coniine crystallizes first. Treatment of this salt with an alkali regenerated the optically active (+)-coniine, which was found to be identical to the natural alkaloid.[7]

Quantitative Data: Ladenburg's Synthesis

| Compound | Property | Value |

| (±)-Coniine | Boiling Point | 166-167 °C |

| (+)-Coniine | Specific Rotation [α]D | +15° (neat) |

It's important to note that the reported specific rotation for (+)-coniine by Ladenburg was for the neat substance.[5] Later measurements in chloroform solution gave a value of +8.4°.[5]

Experimental Workflow: Ladenburg's Synthesis of (±)-Coniine

The synthetic route developed by Ladenburg can be visualized in the following workflow diagram.

Early Pharmacological Research on Coniine

The toxic properties of hemlock, due to its coniine content, have been known since antiquity. However, the scientific investigation into its pharmacological effects began in the late 19th century. A notable early study was conducted by Moore and Row in 1898.[8]

Experimental Protocol: Moore and Row's Investigation of Coniine's Effects (1898)

Moore and Row's experiments aimed to elucidate the mechanism of paralysis induced by coniine.

-

Subject: The experiments were performed on frogs.

-

Dosage and Administration: A dose of 10-20 mg of coniine was administered subcutaneously to a frog weighing approximately 25 g.[8]

-

Observation: The primary observation was the induction of complete muscular paralysis.

-

Nerve Stimulation: To determine the site of action, the nerves of the paralyzed frog were electrically stimulated. The lack of a muscle response indicated that the paralysis was due to an effect on the intramuscular part of the motor nerves.

Early Understanding of Coniine's Mechanism of Action

The work of Moore and Row, along with other contemporary studies, led to the understanding that coniine acts as a neurotoxin that disrupts the peripheral nervous system.[9] The mechanism was described as a paralysis of the motor nerve endings in the muscles. This action is now understood to be a blockade of nicotinic acetylcholine receptors at the neuromuscular junction, leading to a flaccid paralysis.[8][10] The paralysis ascends through the body, and death results from the paralysis of the respiratory muscles.[9][10]

Logical Pathway of Coniine's Toxicity (Late 19th Century Perspective)

The following diagram illustrates the logical progression of coniine's toxic effects as understood by early researchers.

An Alternative Early Synthesis of Coniine: The Bergmann Synthesis (1932)

In 1932, Bergmann and his colleagues developed an alternative synthesis of coniine.[7] This route also started from 2-methylpyridine but employed different reagents for the side-chain extension.

Experimental Protocol: Bergmann's Synthesis of (±)-Coniine (1932)

-

Lithiation: 2-Methylpyridine was treated with phenyllithium to form the corresponding organolithium compound at the methyl group.

-

Alkylation: This nucleophilic intermediate was then reacted with ethyl bromide in a nucleophilic substitution reaction to yield 2-propylpyridine.

-

Reduction: Finally, 2-propylpyridine was reduced to (±)-coniine using sodium in ethanol, the same reduction method employed by Ladenburg.

Experimental Workflow: Bergmann's Synthesis of (±)-Coniine

The workflow for Bergmann's synthesis is depicted below.

Conclusion

The early research into piperidine and its derivatives, from the initial isolation from a natural product to the first landmark total synthesis of an alkaloid, laid the crucial groundwork for the development of a vast array of synthetic methodologies and the discovery of numerous pharmacologically active compounds. The pioneering work of Anderson, Cahours, Ladenburg, and others not only elucidated the fundamental chemistry of the piperidine ring but also demonstrated the power of chemical synthesis in verifying natural product structures. The early pharmacological studies on coniine provided initial insights into its mechanism of action, contributing to the nascent field of neuropharmacology. This rich history continues to inspire modern drug discovery and development, where the piperidine scaffold remains a privileged structure in the design of new therapeutic agents.

References

- 1. Alkaloid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. uploads.strikinglycdn.com [uploads.strikinglycdn.com]

- 4. researchgate.net [researchgate.net]

- 5. Coniine - Wikipedia [en.wikipedia.org]

- 6. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom | MDPI [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conium maculatum - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 4-Methoxy-4-methylpiperidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-4-methylpiperidine is a substituted piperidine derivative with potential applications as a structural motif and building block in medicinal chemistry and organic synthesis. The piperidine scaffold is a "privileged scaffold," frequently found in approved drugs and drug candidates, particularly those targeting the central nervous system (CNS).[1][2] The introduction of a methoxy and a methyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and receptor binding properties. This document provides an overview of its potential applications, a proposed synthetic pathway with detailed protocols, and a discussion of its utility in drug discovery. Due to limited specific literature on this compound, the protocols and applications described herein are based on established synthetic methodologies for analogous piperidine derivatives.

Potential Applications in Organic Synthesis and Medicinal Chemistry

Substituted piperidines like this compound are valuable scaffolds in the design of novel therapeutic agents. The core piperidine structure is a key component in a wide range of pharmaceuticals.[1]

-

CNS Drug Discovery: The piperidine ring is a common feature in drugs targeting the central nervous system. The lipophilicity imparted by the methyl and methoxy groups may enhance blood-brain barrier permeability, a desirable characteristic for CNS-active compounds.[2][3]

-

Scaffold for Library Synthesis: As a functionalized building block, this compound can be used in the combinatorial synthesis of compound libraries for high-throughput screening. The secondary amine provides a reactive handle for further derivatization.

-

Analgesics and Antidepressants: Closely related compounds, such as 4-methoxypiperidine, are used as key intermediates in the synthesis of analgesics and antidepressants. This suggests that this compound could be a valuable component in the development of new drugs in these therapeutic areas.

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient synthesis of this compound can be envisioned in a three-step sequence starting from the commercially available N-Boc-4-piperidone. This pathway involves a Grignard reaction to introduce the methyl group and form the tertiary alcohol, followed by a Williamson ether synthesis to introduce the methoxy group, and finally, deprotection of the piperidine nitrogen.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-methyl-4-hydroxypiperidine

This protocol is adapted from a known procedure for the synthesis of N-Boc-4-methyl-4-hydroxypiperidine.[4]

Materials:

-

N-Boc-4-piperidone

-

Methylmagnesium bromide (3M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere and cool the solution to -10°C in an ice-salt bath.

-

Slowly add methylmagnesium bromide solution (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 0°C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Dilute the mixture with water and diethyl ether. Separate the organic layer.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data (Literature values for analogous reaction):

| Reactant | Product | Yield | Reference |

| N-Boc-4-piperidone | N-Boc-4-methyl-4-hydroxypiperidine | 97% | [4] |

Protocol 2: Synthesis of N-Boc-4-methoxy-4-methylpiperidine (Williamson Ether Synthesis)

This protocol is based on the general principles of the Williamson ether synthesis.[5][6][7]

Materials:

-

N-Boc-4-methyl-4-hydroxypiperidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-4-methyl-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.[8]

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 3: Deprotection of N-Boc-4-methoxy-4-methylpiperidine

This protocol describes the removal of the Boc protecting group under acidic conditions.[3][9][10]

Materials:

-

N-Boc-4-methoxy-4-methylpiperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve N-Boc-4-methoxy-4-methylpiperidine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add trifluoroacetic acid (5-10 eq).

-

Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound. If desired, the hydrochloride salt can be prepared by treating a solution of the free base with HCl in an appropriate solvent (e.g., dioxane or ether).

Role as a Privileged Scaffold in Medicinal Chemistry

The concept of "privileged scaffolds" refers to molecular frameworks that are able to bind to multiple receptor types.[11] The piperidine ring is a classic example of such a scaffold.

Logical Relationship Diagram

Caption: Role of this compound in a drug discovery workflow.

By incorporating this compound into new molecular designs, medicinal chemists can explore novel chemical space and potentially develop compounds with improved pharmacological profiles. The specific substitution pattern at the 4-position offers a handle to fine-tune properties such as solubility, metabolic stability, and target affinity.

References

- 1. 125541-22-2 Cas No. | 4-(Phenylamino)piperidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. benchchem.com [benchchem.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

Application Notes and Experimental Protocols for Reactions Involving 4-Methoxy-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and potential applications of 4-methoxy-4-methylpiperidine and its derivatives. This information is intended to guide researchers in the fields of medicinal chemistry, organic synthesis, and drug development in utilizing this versatile piperidine scaffold.

Application Notes

This compound and its N-substituted analogs are valuable building blocks in the synthesis of a variety of biologically active molecules. The piperidine moiety is a common scaffold in many pharmaceuticals, and the 4-methoxy-4-methyl substitution can influence the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and receptor binding affinity.

One key application of this scaffold is in the development of central nervous system (CNS) agents. The tertiary ether at the 4-position can modulate the polarity and hydrogen bonding capacity of the molecule, which can be crucial for blood-brain barrier penetration. Furthermore, the gem-dimethyl group can provide steric hindrance that may influence ligand-receptor interactions and metabolic pathways.

The synthesis of N-substituted this compound derivatives, such as the N-benzyl analog, provides a versatile intermediate for further functionalization. The benzyl group can be readily removed via hydrogenolysis, allowing for the introduction of a wide range of substituents on the piperidine nitrogen. This facilitates the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a key intermediate, 1-benzyl-4-methoxy-4-methylpiperidine.

Protocol 1: Synthesis of 1-benzyl-4-methoxy-4-methylpiperidine

This protocol describes the synthesis of 1-benzyl-4-methoxy-4-methylpiperidine from 1-benzyl-4-piperidone via a Grignard reaction followed by O-methylation.

Experimental Workflow Diagram:

Caption: Synthetic pathway for 1-benzyl-4-methoxy-4-methylpiperidine.

Materials:

-

1-benzyl-4-piperidone

-

Methylmagnesium bromide (MeMgBr) solution in THF (typically 3.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-benzyl-4-methylpiperidin-4-ol

-

To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methylmagnesium bromide solution (1.2 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-benzyl-4-methylpiperidin-4-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 1-benzyl-4-methoxy-4-methylpiperidine

-

To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of crude 1-benzyl-4-methylpiperidin-4-ol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench carefully with water.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-benzyl-4-methoxy-4-methylpiperidine.

Data Presentation

Table 1: Summary of Yields and Physical Data for the Synthesis of 1-benzyl-4-methoxy-4-methylpiperidine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |

| 1-benzyl-4-methylpiperidin-4-ol | C₁₃H₁₉NO | 205.30 | White solid | ~95% (crude) |

| 1-benzyl-4-methoxy-4-methylpiperidine | C₁₄H₂₁NO | 219.33 | Colorless oil | 70-85% |

Table 2: Spectroscopic Data for 1-benzyl-4-methoxy-4-methylpiperidine

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 3.50 (s, 2H, N-CH₂-Ph), 3.18 (s, 3H, O-CH₃), 2.70-2.60 (m, 2H), 2.45-2.35 (m, 2H), 1.75-1.65 (m, 2H), 1.60-1.50 (m, 2H), 1.15 (s, 3H, C-CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.5, 129.2, 128.2, 127.0, 75.8, 63.4, 50.8, 49.2, 35.5, 23.8 ppm. |

| MS (ESI+) | m/z 220.2 [M+H]⁺ |

| IR (neat) | ν 2965, 2930, 2795, 1495, 1450, 1100, 740, 700 cm⁻¹. |

Logical Relationship Diagram:

Caption: Role of this compound in a typical drug discovery workflow.

Application Notes: 4-Methoxy-4-methylpiperidine as a Versatile Building Block for Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4-Methoxy-4-methylpiperidine as a key building block in the synthesis of novel compounds with potential therapeutic applications. The unique structural features of this piperidine derivative, including the sterically hindered tertiary ether and the secondary amine, make it a valuable synthon for introducing a this compound moiety into target molecules. This can influence physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design.[1]

This document provides a detailed experimental protocol for the synthesis of a key intermediate for a potent and selective inhibitor of the presynaptic choline transporter (CHT), along with relevant quantitative data and a diagram of the associated signaling pathway.

Application in the Synthesis of a Choline Transporter (CHT) Inhibitor Intermediate